

N-Hydroxy-4-methylbenzenesulfonamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Hydroxy-4-methylbenzenesulfonamide*

Cat. No.: B178281

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive information on **N-Hydroxy-4-methylbenzenesulfonamide**, including its material safety data, synthesis, and potential applications in research and drug development. The content is structured to provide readily accessible data and detailed experimental protocols.

Material Safety Data Sheet (MSDS)

The following tables summarize the key safety and property information for **N-Hydroxy-4-methylbenzenesulfonamide**.

Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	1593-60-8	[1]
Molecular Formula	C ₇ H ₉ NO ₃ S	[1]
Molecular Weight	187.22 g/mol	[1]
Appearance	White solid	[1]
Melting Point	126-128 °C (decomposes)	[1]
Storage Temperature	2-8 °C, sealed in a dry place	

Table 2: Hazard Identification

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Table 3: First Aid Measures

Exposure Route	First Aid Procedure
Inhalation	Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact	Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Table 4: Handling and Storage

Aspect	Recommendation
Handling	Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage	Keep the container tightly closed in a dry and well-ventilated place. Store at 2-8°C.

Application Notes

N-Hydroxy-4-methylbenzenesulfonamide serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its sulfonamide core is a well-established pharmacophore found in a wide range of clinically used drugs. The N-hydroxy functionality provides a reactive handle for further molecular elaboration.

Key areas of application include:

- Precursor for Bioactive Sulfonamides: This compound is a key starting material for the synthesis of more complex sulfonamide derivatives. Research has shown that derivatives of similar structures exhibit inhibitory activity against enzymes such as carbonic anhydrases and lipoxygenases, which are implicated in various diseases including glaucoma, cancer, and inflammatory disorders.
- Scaffold for Drug Design: The inherent structural features of **N-Hydroxy-4-methylbenzenesulfonamide** make it an attractive scaffold for medicinal chemists. The aromatic ring and the sulfonamide group can be modified to optimize binding to specific biological targets, improve pharmacokinetic properties, and reduce off-target effects.

While direct involvement in a specific signaling pathway has not been extensively documented for the parent compound, its derivatives are designed to modulate the activity of key enzymes, thereby influencing pathological processes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **N-Hydroxy-4-methylbenzenesulfonamide** and a representative protocol for its derivatization to a potential enzyme inhibitor.

Protocol 1: Synthesis of N-Hydroxy-4-methylbenzenesulfonamide[1][2]

This protocol describes the synthesis from p-toluenesulfonyl chloride and hydroxylamine hydrochloride.

Materials:

- p-Toluenesulfonyl chloride
- Hydroxylamine hydrochloride
- Magnesium oxide
- Methanol

- Water
- Tetrahydrofuran (THF)
- Anhydrous magnesium sulfate
- Diatomaceous earth
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 7.2 g (86 mmol) of hydroxylamine hydrochloride in a mixture of 30 mL of methanol and 20 mL of water.
- To this solution, add 5.1 g (129 mmol) of magnesium oxide and stir the suspension for 10 minutes at room temperature.
- In a separate beaker, dissolve 8 g (43 mmol) of p-toluenesulfonyl chloride in 300 mL of tetrahydrofuran (THF).
- Add the THF solution of p-toluenesulfonyl chloride to the stirred suspension from step 2.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) until the p-toluenesulfonyl chloride is completely consumed.
- Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove solid byproducts.
- Dry the filtrate over anhydrous magnesium sulfate.

- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting white solid is **N-Hydroxy-4-methylbenzenesulfonamide**. The expected yield is approximately 7 g (87.5%).

Protocol 2: Synthesis of a Hypothetical N-Aryl-4-methylbenzenesulfonamide Derivative

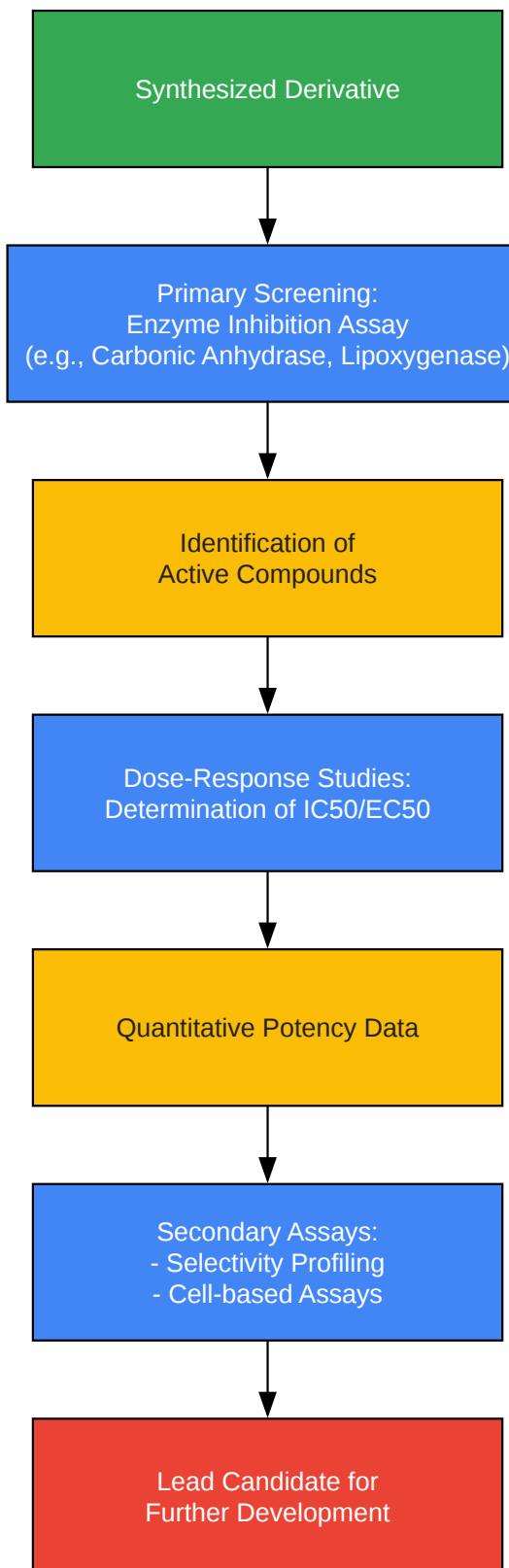
This protocol is a representative example of how **N-Hydroxy-4-methylbenzenesulfonamide** could be used to synthesize a derivative, based on common organic chemistry reactions for sulfonamide elaboration.

Materials:

- **N-Hydroxy-4-methylbenzenesulfonamide**
- An appropriate aryl halide (e.g., 4-fluoronitrobenzene)
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of **N-Hydroxy-4-methylbenzenesulfonamide** (1.87 g, 10 mmol) in 50 mL of dry dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).
- Stir the mixture at room temperature for 30 minutes.
- Add the aryl halide (e.g., 4-fluoronitrobenzene, 1.41 g, 10 mmol) to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 12-24 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic layers and wash with brine (2 x 100 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-methylbenzenesulfonamide derivative.


Visualizations

The following diagrams illustrate the synthesis workflow and a general workflow for evaluating the biological activity of synthesized derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-Hydroxy-4-methylbenzenesulfonamide** and its derivatization.

[Click to download full resolution via product page](#)

Caption: General workflow for the biological evaluation of synthesized derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]
- To cite this document: BenchChem. [N-Hydroxy-4-methylbenzenesulfonamide: Application Notes and Protocols for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178281#n-hydroxy-4-methylbenzenesulfonamide-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com